Home > Products > Screening Compounds P96012 > Glycerol dehydrogenase
Glycerol dehydrogenase - 9028-14-2

Glycerol dehydrogenase

Catalog Number: EVT-13524505
CAS Number: 9028-14-2
Molecular Formula: C10H14B2O2
Molecular Weight: 187.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glycerol dehydrogenase can be sourced from various microorganisms, such as Klebsiella pneumoniae and Escherichia coli, as well as from fungi like Hansenula polymorpha. It is classified under the Enzyme Commission number EC 1.1.1.6, indicating its function as an alcohol dehydrogenase that utilizes NAD+ as a cofactor. The enzyme exhibits significant variability in structure and function depending on its source, which influences its catalytic efficiency and substrate specificity .

Synthesis Analysis

Methods of Synthesis

The synthesis of glycerol dehydrogenase typically involves recombinant DNA technology. For instance, the gene encoding glycerol dehydrogenase can be cloned into an expression vector and introduced into a suitable host organism, such as E. coli. The process generally follows these steps:

  1. Gene Cloning: The glycerol dehydrogenase gene is amplified using polymerase chain reaction and inserted into a plasmid.
  2. Transformation: The plasmid is introduced into E. coli cells through heat shock or electroporation.
  3. Expression: The transformed cells are cultured under specific conditions to induce protein expression, often using isopropyl β-D-1-thiogalactopyranoside.
  4. Purification: After harvesting the cells, glycerol dehydrogenase is purified using affinity chromatography techniques .

Technical Details

The purification process involves lysing the bacterial cells, followed by centrifugation to separate cellular debris from soluble proteins. Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis are employed to confirm the purity and size of the enzyme post-purification .

Molecular Structure Analysis

Structure and Data

Glycerol dehydrogenase typically exists as a homooctamer composed of eight identical subunits, each containing approximately 370 amino acids. The enzyme's structure includes:

  • Domains: Two distinct domains (N-terminal and C-terminal) that form a deep cleft serving as the active site.
  • Secondary Structure: Composed of multiple alpha helices and beta sheets; specifically, it has been characterized to contain 9 beta sheets and 14 alpha helices .

The active site features a bound metal ion (often zinc) that plays a critical role in stabilizing reaction intermediates during catalysis.

Chemical Reactions Analysis

Reactions and Technical Details

Glycerol dehydrogenase catalyzes the oxidation of glycerol to dihydroxyacetone, with the reduction of NAD+ to NADH. The general reaction can be summarized as follows:

Glycerol+NAD+Dihydroxyacetone+NADH+H+\text{Glycerol}+\text{NAD}^+\rightarrow \text{Dihydroxyacetone}+\text{NADH}+\text{H}^+

The enzyme exhibits substrate specificity towards various alcohols, allowing it to participate in diverse metabolic pathways .

Mechanism of Action

Process and Data

The mechanism by which glycerol dehydrogenase operates involves several key steps:

  1. Substrate Binding: Glycerol binds to the active site, positioning itself for catalysis.
  2. Hydride Transfer: A hydride ion is transferred from the C2 hydroxyl group of glycerol to NAD+, forming NADH.
  3. Formation of Intermediate: An alkoxide intermediate is formed, stabilized by the zinc ion within the active site.
  4. Product Release: Dihydroxyacetone is released from the enzyme, regenerating the active site for subsequent reactions .

This mechanism highlights the enzyme's efficiency in facilitating redox reactions under anaerobic conditions.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 42 kDa per monomer; octameric forms can reach up to 161 kDa depending on oligomerization state.
  • Stability: Glycerol dehydrogenase maintains activity across a range of temperatures but typically shows optimal activity at moderate temperatures (around 30°C).

Chemical Properties

  • pH Stability: Optimal activity usually occurs at alkaline pH levels (around pH 9).
  • Cofactor Requirement: Requires NAD+ for enzymatic activity; this cofactor is essential for the oxidation-reduction process .
Applications

Scientific Uses

Glycerol dehydrogenase has several significant applications in both research and industry:

  • Biochemical Research: Used in studies involving glycerol metabolism and enzymatic assays for determining glycerol concentrations in biological samples.
  • Biotechnology: Employed in bioconversion processes to produce valuable chemicals such as 1,3-propanediol and 2,3-butanediol from glycerol, especially relevant due to the increasing availability of glycerol from biodiesel production.
  • Clinical Diagnostics: Utilized in assays for measuring triglycerides when coupled with other enzymes like lipoprotein lipase .
Enzyme Classification and Structural Biology of Glycerol Dehydrogenase

Taxonomic Distribution Across Domains of Life

Glycerol dehydrogenase (GDH; EC 1.1.1.6) is phylogenetically widespread but exhibits domain-specific distribution patterns. In Bacteria, GDH is prevalent in facultative anaerobes like Enterobacter aerogenes, Klebsiella pneumoniae, and Bacillus stearothermophilus, where it initiates the oxidative branch of glycerol fermentation under oxygen-limited conditions [1] [8]. The enzyme enables these organisms to utilize glycerol as a carbon source by converting it to dihydroxyacetone (DHA), which is subsequently phosphorylated and funneled into glycolysis [1]. Notably, Escherichia coli possesses both GDH-dependent fermentative pathways and oxidative pathways involving glycerol kinase (GlpK) [1] [9].

Archaea show more limited but evolutionarily distinct GDH utilization. While haloarchaea like Haloferax volcanii rely on bacterial-like glycerol-3-phosphate dehydrogenases (GlpABC), thermoacidophiles such as Sulfolobus acidocaldarius employ a unique GDH variant for glycerol catabolism [5] [7]. Genomic analyses reveal GDH homologs in ~15% of sequenced archaeal genomes, primarily in Crenarchaeota and Euryarchaeota from extreme habitats [7]. This restricted distribution suggests niche adaptation rather than universal conservation.

Eukarya lack dedicated GDH enzymes. Mammals metabolize glycerol primarily via glycerol kinase (GK) and glycerol-3-phosphate dehydrogenase (G3PDH) pathways, with glycerol derived from lipolysis or glyceroneogenesis [1]. However, some fungi like Schizosaccharomyces pombe possess bacterial-like GDH enzymes, likely acquired via horizontal gene transfer [8].

Table 1: Taxonomic Distribution of Glycerol Dehydrogenase

DomainRepresentative OrganismsMetabolic RolePathway Association
BacteriaBacillus stearothermophilus,Fermentative glycerol oxidationAnaerobic metabolism
Escherichia coli,
Klebsiella pneumoniae
ArchaeaSulfolobus acidocaldarius,Central carbon metabolismAerobic/acidophilic adaptation
Haloferax volcanii (divergent)
EukaryaSchizosaccharomyces pombeGlycerol assimilationSpecialized niches
(rare instances)

Structural Motifs and Active Site Architecture

GDH belongs to the metal-dependent family III polyol dehydrogenases, characterized by a conserved two-domain fold. The N-terminal domain (residues 1–162 in B. stearothermophilus) features a classic Rossmann fold with six parallel β-sheets flanked by α-helices, dedicated to NAD⁺ cofactor binding [2] [8]. The C-terminal domain (residues 163–370) forms an α-helical bundle housing the catalytic center [2] [9]. A deep cleft between these domains constitutes the active site, which contains three critical components:

  • Zinc-binding motif: A catalytic Zn²⁺ ion tetrahedrally coordinated by Asp173, His256, His274, and a water molecule in B. stearothermophilus [2] [8]. This metal center polarizes the substrate’s hydroxyl group and stabilizes the alkoxide intermediate during catalysis.
  • NAD⁺-binding pocket: Residues Asp100, Asp123, Ala124, Ser127, Leu129, Val131, Asp173, His174, and Phe247 position the nicotinamide ring for optimal hydride transfer [8] [9].
  • Substrate specificity determinants: A flexible β-hairpin (β7–β8) gates the active site and undergoes conformational changes upon NAD⁺ binding [6]. The substrate cavity accommodates polyols like glycerol through hydrogen bonds with Asp123, His256, His274, and van der Waals interactions with Phe245 [9].

Table 2: Key Structural Motifs in GDH Active Sites

Structural ElementResidues (B. stearothermophilus)FunctionConservation
Zinc ligandsAsp173, His256, His274Substrate polarization and transition-state stabilizationHigh (≥90% bacterial homologs)
NAD⁺ nicotinamide contactAsp173, His174, Phe247Cofactor orientation and redox couplingModerate (70-80%)
β-hairpin (gating loop)Gly102–Gly115Substrate access controlVariable (bacteria > archaea)
Hydrophobic substrate pocketPhe245, Val131, Leu129Glycerol C3 stabilizationHigh

The catalytic mechanism follows an ordered Bi-Bi kinetic mechanism:

  • NAD⁺ binds first, inducing conformational changes that open the substrate pocket [6] [9].
  • Glycerol coordinates to Zn²⁺ via its O1 and O2 atoms, positioning C2 for dehydrogenation [8].
  • A conserved base (likely Asp173) deprotonates the C2 hydroxyl, generating an alkoxide [2].
  • Hydride transfer from C2 to NAD⁺ forms DHA and NADH, followed by product release [9].

Quaternary Structure Dynamics: Octamerization and Functional Implications

Most bacterial GDHs form homo-octameric assemblies (~320 kDa), as observed in B. stearothermophilus, E. coli, and Thermotoga maritima [6] [8] [9]. This oligomerization state is critical for catalytic efficiency and stability. The octamer adopts a hollow spherical structure with 422 symmetry, generated by two distinct dimeric interfaces:

  • P-dimer: Formed by face-to-face packing of monomers, creating the NAD⁺-binding cleft [6].
  • R-dimer: Stabilized by C-terminal helix interactions between adjacent P-dimers [6] [9].

Molecular dynamics simulations reveal that octamerization reduces N-domain flexibility by 40% compared to monomers, maintaining optimal distance (3.5 ± 0.2 Å) between the catalytic Zn²⁺ and NAD⁺’s nicotinamide ring [6]. This rigidification enhances catalytic efficiency by ensuring proper orientation for hydride transfer.

Functional consequences of octamerization include:

  • Thermostability: Octameric E. coli GDH retains 100% activity after 1 h at 60°C, while dissociated subunits denature rapidly [6] [9]. The intersubunit interfaces provide resistance to thermal unfolding.
  • Allosteric regulation: Archaeal GDH octamers exhibit cooperative kinetics (Hill coefficient ~2.5), absent in dimeric variants [7].
  • Substrate channeling: In Sulfolobus acidocaldarius, octameric GDH colocalizes with glycerol uptake proteins, facilitating metabolic flux [7].

Notably, Clostridium acetobutylicum GDH forms tetramers, suggesting evolutionary divergence in oligomerization strategies among anaerobes [6].

Comparative Analysis of Archaeal vs. Bacterial GDH Variants

Archaeal GDHs exhibit distinct structural and functional adaptations reflecting their extremophilic niches:

Membrane Association Mechanisms

  • Bacterial GDH: Typically cytosolic or peripherally membrane-associated. E. coli GDH interacts indirectly with membranes via amphipathic helices under low-pH conditions [4].
  • Archaeal GDH: Sulfolobus acidocaldarius employs a CoxG-like membrane anchor (saci1119/saci2033) that tethers GDH to the membrane via N-terminal transmembrane helices [5] [7]. This domain, absent in bacteria, enables respiratory coupling in thermoacidophiles.

Electron Transfer Pathways

  • Bacteria shuttle electrons to quinones (ubiquinone or menaquinone) via soluble carriers like cytochrome c [4].
  • Archaea utilize diverse electron carriers: S. acidocaldarius GDH donates electrons directly to caldariella quinone via its CoxG domain, bypassing soluble intermediates [7].

Thermoacidophilic AdaptationsArchaeal GDHs exhibit:

  • Acid-stable Zn²⁺ coordination: Additional glutamate residues (Glu167 in S. acidocaldarius) protect the metal center from protonation at pH <3 [7].
  • Reduced surface loops: 30% shorter loops than bacterial counterparts minimize solvent exposure at 75–80°C [5] [7].
  • Hypercompact oligomers: Octamers from archaea show 20% smaller solvent-accessible surface areas than bacterial equivalents, enhancing thermostability [7].

Table 3: Archaeal vs. Bacterial GDH Structural and Functional Comparisons

FeatureBacterial GDHArchaeal GDHFunctional Implication
Membrane associationCytosolic/peripheral (e.g., E. coli)Covalent CoxG anchor (e.g., S. acidocaldarius)Respiratory coupling in archaea
Electron acceptorUbiquinone (aerobic), Menaquinone (anaerobic)Caldariella quinone or specialized methanophenazineAdaptation to diverse electron sinks
Optimal pH8.0–10.02.0–4.0 (acidophiles)Active site proton exclusion
Oligomeric stateOctamer dominantOctamer/dimer mixturesMetabolic regulation in extremophiles
Thermal stability (Tₘ)60–80°C>95°C (hyperthermophiles)Enhanced rigidity via compact folding

Regulatory DivergenceBacterial GDH expression is transcriptionally regulated by cAMP-CRP complexes during anaerobic growth [1] [9]. Archaea like S. acidocaldarius employ paralog-specific regulation: Two GDH/GK operons (saci1117–1119 and saci2031–2033) exist, but only the latter is essential for glycerol growth, despite 85% sequence identity [7]. This redundancy may buffer against pH fluctuations in volcanic habitats.

The structural diversity of GDH underscores its evolutionary plasticity, enabling glycerol metabolism across habitats ranging from mesophilic soils to acidic hot springs.

Properties

CAS Number

9028-14-2

Product Name

Glycerol dehydrogenase

Molecular Formula

C10H14B2O2

Molecular Weight

187.8 g/mol

InChI

InChI=1S/2C5H7BO/c2*6-2-4-1-5(4)3-7/h2*2,5,7H,1,3H2

InChI Key

WKSDAFMSFHVKON-UHFFFAOYSA-N

Canonical SMILES

[B]C=C1CC1CO.[B]C=C1CC1CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.